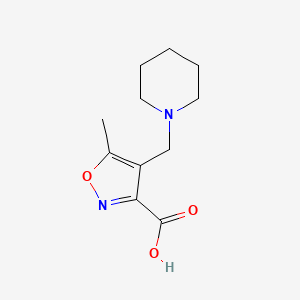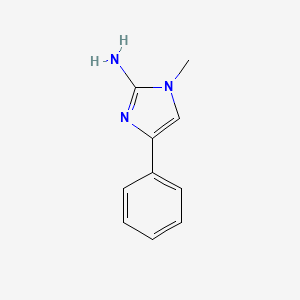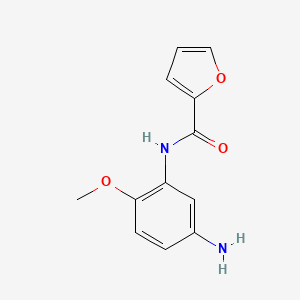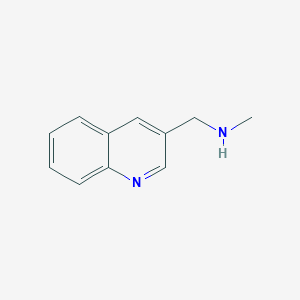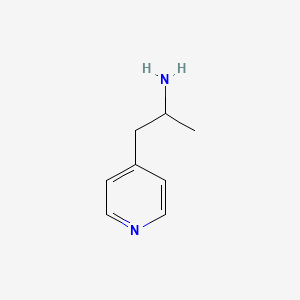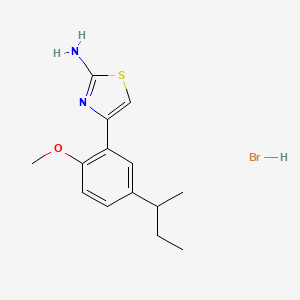
4-(3-Chloropropanoyl)-2,6-dimethylmorpholine
Descripción general
Descripción
The compound “4-(3-Chloropropanoyl)-2,6-dimethylmorpholine” is a morpholine derivative. Morpholine is a common motif in organic chemistry and is present in various pharmaceuticals and agrochemicals . The “3-Chloropropanoyl” moiety suggests the presence of a three-carbon chain with a chlorine atom and a carbonyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an acid chloride with a suitable nucleophile. For instance, the synthesis of N-phenyl acrylamide involves the reaction of 3-chloropropanoyl chloride with α-aracyl(β-2-furyl)acrylic acid hydrazides . A similar approach might be used for the synthesis of "this compound" .Chemical Reactions Analysis
The reactivity of “this compound” would likely be influenced by the presence of the morpholine ring, the carbonyl group, and the chlorine atom. These functional groups can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups (like the carbonyl group and the morpholine ring) would likely make the compound polar and potentially soluble in polar solvents .Aplicaciones Científicas De Investigación
Spectrophotometric Analysis
4-(3-Chloropropanoyl)-2,6-dimethylmorpholine, as an analog of 2,6-dimethylmorpholine, plays a role in spectrophotometric analysis. Aparna et al. (2010) developed spectrophotometric methods for determining amorolfine, a compound structurally related to 2,6-dimethylmorpholine, which is used as an antifungal agent (A. Aparna, B. Anupama, G. Vindya, G. D. Rao, 2010).
Chemical Synthesis
In chemical synthesis, derivatives of 2,6-dimethylmorpholine have been used in various reactions. For example, Gupta and Shreeve (1987) discussed the reductive defluorination reactions involving compounds like 2,6-dimethylmorpholine (K. Gupta, J. Shreeve, 1987).
Molecular Structure and Vibrational Analysis
The molecular structure and vibrational analysis of compounds containing 2,6-dimethylmorpholine have been a subject of research. Medetalibeyoğlu et al. (2019) conducted a theoretical study on a molecule containing a 2,6-dimethylmorpholine structure, providing insights into its molecular structure and vibrational properties (H. Medetalibeyoğlu, H. Yüksek, G. Özdemir, 2019).
Mannich Base Formation
The formation of Mannich bases, which are important in organic synthesis, can involve 2,6-dimethylmorpholine. Sun (1962) explored the condensation of 2,6-dimethylmorpholine with various ketones, illustrating its utility in organic synthesis (F. C. Sun, 1962).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that the compound possesses a2-chloro-ethyl fragment (CH2CH2Cl) , which can be subjected to nucleophilic substitution . This suggests that it might interact with various biological targets, depending on the specific context and environment.
Mode of Action
4-(3-Chloropropanoyl)-2,6-dimethylmorpholine is capable of acylation . This means it can introduce an acyl group into a molecule, typically involving the substitution of an active hydrogen atom in the molecule with an acyl group. This process can lead to significant changes in the biological activity of the target molecule .
Biochemical Pathways
Given its acylation capability, it can be inferred that it may influence a variety of biochemical pathways, particularly those involving proteins or other molecules that can undergo acylation .
Pharmacokinetics
Itssolubility in ethanol, ether, and chloroform suggests that it may have good bioavailability, as these properties often correlate with efficient absorption and distribution in the body.
Result of Action
Its ability to perform acylation could potentially alter the function of target molecules, leading to various downstream effects depending on the specific targets and biological context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity might be affected by the pH of the environment . Furthermore, it’s sensitive to moisture , suggesting that its stability and efficacy could be compromised in humid conditions.
Propiedades
IUPAC Name |
3-chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-7-5-11(6-8(2)13-7)9(12)3-4-10/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQWWSMRKQHSIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588522 | |
| Record name | 3-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-51-3 | |
| Record name | 3-Chloro-1-(2,6-dimethyl-4-morpholinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine](/img/structure/B1317943.png)
![[2-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1317944.png)

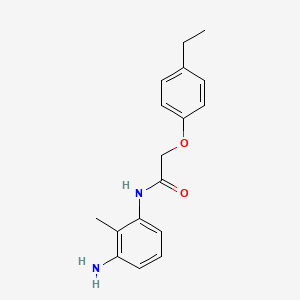
![{2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B1317952.png)

